2,3-Diisopropylphenol
Description
2,3-Diisopropylphenol (CAS 76138-68-6) is a phenolic compound with isopropyl groups at the 2- and 3-positions of the benzene ring. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. Structurally, the proximity of the isopropyl groups in the ortho (2,3) positions introduces significant steric hindrance, distinguishing it from isomers like 2,6-diisopropylphenol (propofol) and 2,4-diisopropylphenol. While this compound is primarily used in industrial and research settings, its pharmacological and biological properties remain understudied compared to its isomers .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,3-di(propan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(13)12(10)9(3)4/h5-9,13H,1-4H3 |
InChI Key |
ZEFOXNBIQIPHOP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)O)C(C)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The position of isopropyl substituents critically influences molecular interactions, solubility, and reactivity. Key comparisons include:
- Bond Length and Reactivity: The C–O bond length in 2,6-diisopropylphenol varies depending on hydrogen bonding, suggesting its phenolic hydroxyl group participates in radical scavenging. Similar reactivity may be hindered in this compound due to steric constraints .
Antioxidant Activity
- 2,6-Diisopropylphenol (Propofol): Demonstrates potent antioxidant activity, scavenging two radicals per molecule at 10⁻⁶–10⁻⁵ M concentrations. Its mechanism resembles α-tocopherol (vitamin E), forming stable phenoxyl radicals .
- However, steric hindrance may reduce efficiency compared to 2,6-diisopropylphenol.
Neuroprotective Effects
- 2,6-Diisopropylphenol: Reduces oxidative stress in neurons by suppressing caspase-3 activation and Tau protein hyperphosphorylation, improving post-electroconvulsive therapy (ECT) learning and memory in rodent models .
- This compound: Unstudied in neurological contexts. Its ortho-substitution may impede interactions with NMDA receptors or Akt/GSK-3β pathways critical in neuroprotection .
Antibacterial Activity
- 2,6-Diisopropylphenol Dimer (Dipropofol): Exhibits strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Monomeric 2,6-diisopropylphenol lacks this activity, highlighting the importance of dimerization .
- This compound: Steric constraints in the ortho positions may prevent dimerization, likely rendering it inactive against bacterial strains .
Pharmacokinetic and Toxicological Profiles
- 2,6-Diisopropylphenol: Rapid onset and elimination make it a preferred intravenous anesthetic. However, high doses (300 µM) induce osteoblast apoptosis, while therapeutic concentrations (3–30 µM) are safe .
- 2,4-Diisopropylphenol: Shares similar PKCα/δ translocation activity with 2,6-diisopropylphenol, suggesting overlapping molecular targets despite structural differences .
- This compound: No pharmacokinetic data are available.
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